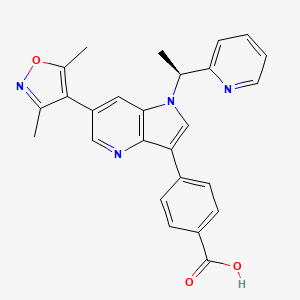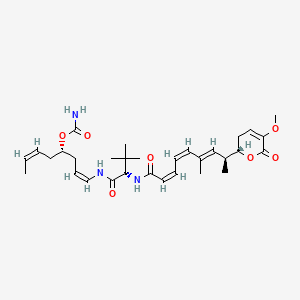
Propargyl-PEG17-methan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG17-methane is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a propargyl group, which is an alkyne functional group, and a PEG chain with 17 ethylene glycol units. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG17-methane has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Propargyl-PEG17-methane is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging specific proteins for degradation .
Mode of Action
The propargyl group in Propargyl-PEG17-methane can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by Propargyl-PEG17-methane is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Propargyl-PEG17-methane are largely determined by its role as a linker in PROTACs . The hydrophilic polyethylene glycol (PEG) spacer in the compound increases its solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of Propargyl-PEG17-methane, as part of a PROTAC, is the selective degradation of the target protein . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein.
Action Environment
The action of Propargyl-PEG17-methane can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper as a catalyst . Additionally, the hydrophilic PEG spacer can enhance the solubility of the compound in aqueous environments , potentially influencing its efficacy and stability.
Biochemische Analyse
Biochemical Properties
Propargyl-PEG17-methane can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The propargyl group in Propargyl-PEG17-methane can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Cellular Effects
As a component of PROTACs, it may influence cell function by facilitating the degradation of specific target proteins .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG17-methane is primarily through its role in the formation of PROTACs . The propargyl group in Propargyl-PEG17-methane can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is part of the Click Chemistry process, which is often used in the synthesis of PROTACs .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely depend on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
As a component of PROTACs, it may be involved in pathways related to protein degradation .
Transport and Distribution
As a component of PROTACs, its distribution would likely depend on the properties of the PROTACs it helps form .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the properties of the PROTACs it helps form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propargyl-PEG17-methane can be synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated by converting it into a reactive intermediate, such as a PEG-tosylate or PEG-mesylate.
Nucleophilic Substitution: The activated PEG chain undergoes nucleophilic substitution with propargyl alcohol to form Propargyl-PEG17-methane.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound
Industrial Production Methods: Industrial production of Propargyl-PEG17-methane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Propargyl-PEG17-methane undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in Propargyl-PEG17-methane can participate in CuAAC reactions with azide-containing compounds to form stable triazole linkages.
Substitution Reactions: The propargyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Various nucleophiles, such as amines and thiols, can react with the propargyl group in substitution reactions.
Major Products:
Triazole Derivatives: CuAAC reactions yield triazole derivatives, which are stable and have diverse applications in chemical synthesis.
Substituted Propargyl Compounds: Nucleophilic substitution reactions produce substituted propargyl compounds with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Propargyl-PEG4-methane: A shorter PEG chain variant with similar click chemistry properties.
Propargyl-PEG8-methane: An intermediate PEG chain length variant used in similar applications.
Uniqueness: Propargyl-PEG17-methane is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous environments. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWRMYKHLIJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)



